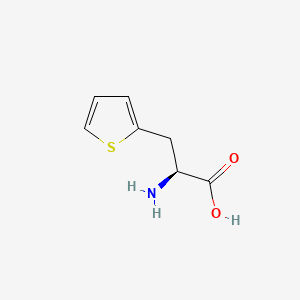
L-2-Thiénylalanine
Vue d'ensemble
Description
Bêta-2-Thiényl-L-alanine: est un acide aminé contenant une chaîne latérale thiophène. Il s'agit d'un antagoniste de la phénylalanine et il est utilisé dans le test de Guthrie pour le diagnostic précoce de la phénylcétonurie .
Applications De Recherche Scientifique
Beta-2-Thienyl-L-alanine has a wide range of scientific research applications:
Chemistry: In chemistry, beta-2-Thienyl-L-alanine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods .
Biology: In biology, this compound is used to study the effects of phenylalanine antagonists on various biological processes. It is also used in the Guthrie test for early diagnosis of phenylketonuria .
Medicine: In medicine, beta-2-Thienyl-L-alanine is explored for its potential therapeutic applications. It is used in the development of drugs for treating conditions related to phenylalanine metabolism .
Industry: In the industrial sector, beta-2-Thienyl-L-alanine is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various industrial applications .
Mécanisme D'action
Target of Action
The primary target of L-2-Thienylalanine is Phenylalanine-4-hydroxylase , a non-heme iron enzyme found in humans . This enzyme plays a crucial role in the conversion of L-phenylalanine to L-tyrosine, a process that is essential for the normal functioning of the body .
Mode of Action
L-2-Thienylalanine acts as an analogue of phenylalanine . It is incorporated into proteins in place of phenylalanine, resulting in the production of inactive proteins . This substitution disrupts the normal functioning of the proteins, thereby inhibiting the growth of certain organisms like bacteria .
Biochemical Pathways
The action of L-2-Thienylalanine affects the biochemical pathways related to the synthesis of proteins. By replacing phenylalanine in the protein structure, it disrupts the normal functioning of the proteins and affects the associated biochemical pathways . .
Result of Action
The primary result of L-2-Thienylalanine’s action is the inhibition of growth in certain organisms. This is due to the production of inactive proteins caused by the substitution of phenylalanine with L-2-Thienylalanine .
Action Environment
The action, efficacy, and stability of L-2-Thienylalanine can be influenced by various environmental factors. For instance, the presence of phenylalanine in the growth medium can affect the action of L-2-Thienylalanine. If both phenylalanine and L-2-Thienylalanine are available, the bacteria will grow as phenylalanine out-competes the analogue, minimizing its incorporation and allowing growth .
Safety and Hazards
“3-(2-Thienyl)-D-alanine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Analyse Biochimique
Biochemical Properties
L-2-Thienylalanine acts as a competitive substrate analogue and activator of human Phenylalanine Hydroxylase (PAH) . PAH is a non-heme iron enzyme that catalyses the conversion of L-phenylalanine to form L-tyrosine in the presence of the cofactor tetrahydrobiopterin and dioxygen .
Cellular Effects
The effects of L-2-Thienylalanine on cells are primarily mediated through its interaction with PAH. By acting as a competitive substrate analogue, L-2-Thienylalanine can influence the activity of PAH, thereby affecting cellular metabolism of phenylalanine .
Molecular Mechanism
L-2-Thienylalanine exerts its effects at the molecular level by binding to PAH, thereby influencing its activity. This binding interaction can lead to changes in enzyme activity, potentially affecting the conversion of L-phenylalanine to L-tyrosine .
Metabolic Pathways
L-2-Thienylalanine is involved in the metabolic pathway of phenylalanine, acting as a competitive substrate analogue for PAH. This interaction can influence the metabolic flux of phenylalanine .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La bêta-2-Thiényl-L-alanine peut être synthétisée par différentes méthodes. Une méthode courante implique l'utilisation d'un catalyseur d'hydrogénation chiral. Une autre méthode implique une réaction photolytique utilisant de l'acide dibenzoyltartrique chiral ou ses dérivés comme agent photolytique . De plus, des réactions biologiques utilisant des micro-organismes ou des enzymes peuvent être utilisées pour produire de la bêta-2-Thiényl-L-alanine .
Méthodes de production industrielle: La production industrielle de bêta-2-Thiényl-L-alanine implique souvent l'utilisation de catalyseurs d'hydrogénation chiraux ou d'agents photolytiques pour atteindre une pureté optique élevée. Ces méthodes sont préférées en raison de leur efficacité et de leur capacité à produire de grandes quantités du composé .
Analyse Des Réactions Chimiques
Types de réactions: La bêta-2-Thiényl-L-alanine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé pour différentes applications .
Réactifs et conditions courants: Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions réactionnelles impliquent généralement des températures contrôlées et des niveaux de pH pour garantir le résultat souhaité .
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés de la bêta-2-Thiényl-L-alanine, tandis que les réactions de réduction peuvent produire des formes réduites du composé .
Applications de la recherche scientifique
La bêta-2-Thiényl-L-alanine a une large gamme d'applications de recherche scientifique:
Chimie: En chimie, la bêta-2-Thiényl-L-alanine est utilisée comme élément constitutif pour synthétiser des molécules plus complexes. Sa structure unique la rend précieuse pour l'étude des mécanismes réactionnels et le développement de nouvelles méthodes de synthèse .
Biologie: En biologie, ce composé est utilisé pour étudier les effets des antagonistes de la phénylalanine sur divers processus biologiques. Il est également utilisé dans le test de Guthrie pour le diagnostic précoce de la phénylcétonurie .
Médecine: En médecine, la bêta-2-Thiényl-L-alanine est explorée pour ses applications thérapeutiques potentielles. Elle est utilisée dans le développement de médicaments pour traiter les affections liées au métabolisme de la phénylalanine .
Industrie: Dans le secteur industriel, la bêta-2-Thiényl-L-alanine est utilisée dans la production de produits pharmaceutiques et d'autres produits chimiques. Ses propriétés uniques la rendent précieuse pour diverses applications industrielles .
Mécanisme d'action
La bêta-2-Thiényl-L-alanine exerce ses effets en agissant comme un antagoniste de la phénylalanine. Elle cible la phénylalanine-4-hydroxylase, une enzyme impliquée dans le métabolisme de la phénylalanine . En inhibant cette enzyme, la bêta-2-Thiényl-L-alanine perturbe le métabolisme normal de la phénylalanine, conduisant à divers effets biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires:
Phénylalanine: Un acide aminé essentiel avec une structure similaire mais qui n'a pas la chaîne latérale thiophène.
Tyrosine: Un autre acide aminé similaire à la phénylalanine mais avec un groupe hydroxyle sur le cycle benzénique.
Unicité: La bêta-2-Thiényl-L-alanine est unique en raison de sa chaîne latérale thiophène, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité la rend précieuse pour des applications spécifiques où d'autres acides aminés peuvent ne pas convenir .
Propriétés
IUPAC Name |
(2S)-2-amino-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFYLAWDLQMBZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177100 | |
| Record name | 3-(2-Thienyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22574-47-6, 22951-96-8 | |
| Record name | 3-(2-Thienyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022574476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-2-Thienyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022951968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-2-Thienyl-L-alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(2-Thienyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-THIENYL)-L-ALANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-2-THIENYL-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EMW41BM77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 3-(2-Thienyl)-L-alanine interact with human phenylalanine hydroxylase (hPAH), and what are the downstream effects?
A: 3-(2-Thienyl)-L-alanine binds to hPAH, a key enzyme in phenylalanine metabolism, mimicking the natural substrate L-phenylalanine. [, ] This binding triggers a conformational change in hPAH, transitioning it from a low-activity state to a high-activity state. [] This transition, observable through techniques like surface plasmon resonance, suggests that TIH acts as an activator of hPAH. [] While TIH can bind to the active site, it does not undergo the hydroxylation reaction typical of L-phenylalanine, making it a competitive substrate analog. [, ]
Q2: What is known about the structural characteristics of 3-(2-Thienyl)-L-alanine?
A: While specific spectroscopic data is limited in the provided research, we know that 3-(2-Thienyl)-L-alanine is a non-natural amino acid. Its structure replaces the benzene ring of phenylalanine with a thiophene ring. This substitution significantly impacts its interaction with enzymes like hPAH. [, ] Crystallographic studies have provided detailed insights into the binding mode of TIH within the active site of hPAH, highlighting the influence of the thiophene ring on its binding orientation and interactions with key residues. [, ]
Q3: How does the structure of 3-(2-Thienyl)-L-alanine relate to its activity on human phenylalanine hydroxylase?
A: The replacement of the benzene ring in phenylalanine with the thiophene ring in 3-(2-Thienyl)-L-alanine is crucial for its interaction with hPAH. [, ] Studies employing structural analogs of TIH, particularly those with modifications to the thiophene ring, could shed light on the specific structural features responsible for its binding affinity and ability to induce the active conformation in hPAH. Understanding these structure-activity relationships is crucial for designing more potent and selective modulators of hPAH activity.
Q4: Beyond human phenylalanine hydroxylase, does 3-(2-Thienyl)-L-alanine interact with other enzymes?
A: Research indicates that 3-(2-Thienyl)-L-alanine can also interact with ATP-phosphoribosyltransferase (ATP-PRT) from Mycobacterium tuberculosis. [] This enzyme, crucial for histidine biosynthesis in the bacteria, is structurally distinct from hPAH. Interestingly, TIH acts as an allosteric activator of ATP-PRT, showcasing its ability to modulate enzyme activity through diverse mechanisms. []
Q5: What are the implications of 3-(2-Thienyl)-L-alanine's interaction with Mycobacterium tuberculosis ATP-phosphoribosyltransferase?
A: The discovery that 3-(2-Thienyl)-L-alanine acts as an allosteric activator of ATP-PRT in Mycobacterium tuberculosis opens exciting avenues for research. [] Given that ATP-PRT is essential for the bacteria and absent in humans, understanding how TIH modulates its activity could provide valuable insights for developing novel anti-tuberculosis drugs. Further research is needed to explore the potential of TIH derivatives as leads for new therapeutic interventions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




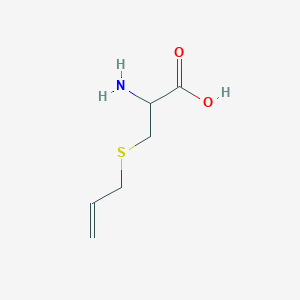
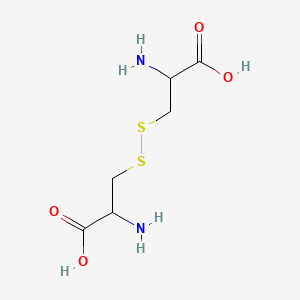
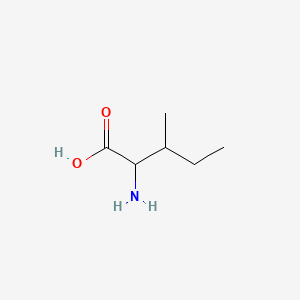

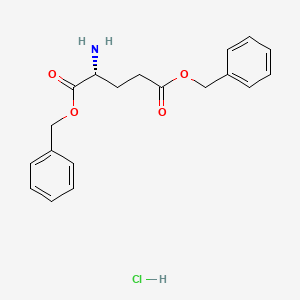
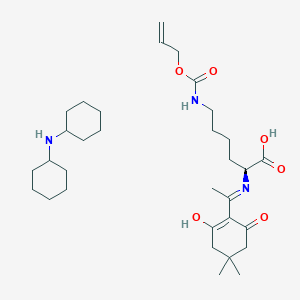
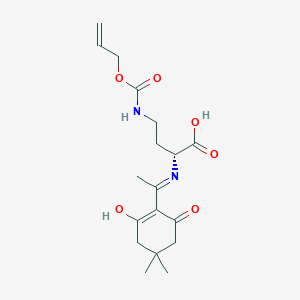

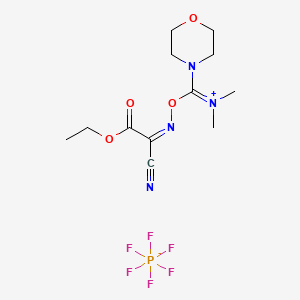

![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)
